molecular formula C17H12ClF2N3OS B2479412 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 688337-24-8

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2479412
CAS No.: 688337-24-8
M. Wt: 379.81
InChI Key: KGVAOGHTNPWPOM-UHFFFAOYSA-N
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Description

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a chlorophenyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring:

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: Finally, the difluorophenyl group is introduced through an acylation reaction with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the imidazole ring.

    Substitution: The chlorophenyl and difluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents) are employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or modified imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The chlorophenyl and difluorophenyl groups enhance the compound’s binding affinity and specificity. This compound may also interfere with cellular pathways by modulating receptor activity or disrupting membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(tetrahydro-2-furanylmethyl)acetamide
  • 2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide

Uniqueness

2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and difluorophenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2N3OS/c18-11-1-4-13(5-2-11)23-8-7-21-17(23)25-10-16(24)22-15-6-3-12(19)9-14(15)20/h1-9H,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVAOGHTNPWPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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